![molecular formula C11H8Br2N4 B12548437 4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline CAS No. 143459-23-8](/img/structure/B12548437.png)
4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline is an organic compound with the molecular formula C11H8Br2N4. It is a derivative of aniline, featuring a diazenyl group (N=N) bonded to a 3,5-dibromopyridin-2-yl moiety. This compound is part of the azo dye family, known for their vivid colors and wide range of applications in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3,5-dibromo-2-aminopyridine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with aniline under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amines or hydrazines.
Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce various amines .
Scientific Research Applications
4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The bromine atoms in the pyridine ring enhance the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]phenol
- 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]benzoic acid
- 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]benzene
Uniqueness
4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline is unique due to its specific substitution pattern and the presence of both bromine atoms and a diazenyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
143459-23-8 |
|---|---|
Molecular Formula |
C11H8Br2N4 |
Molecular Weight |
356.02 g/mol |
IUPAC Name |
4-[(3,5-dibromopyridin-2-yl)diazenyl]aniline |
InChI |
InChI=1S/C11H8Br2N4/c12-7-5-10(13)11(15-6-7)17-16-9-3-1-8(14)2-4-9/h1-6H,14H2 |
InChI Key |
CDIDDPRLNKYYQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=C(C=C(C=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


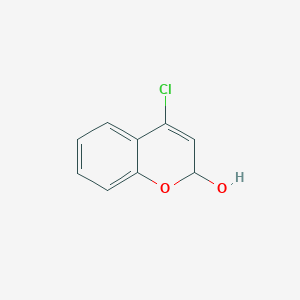
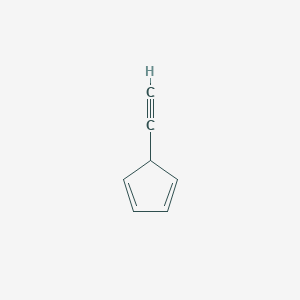
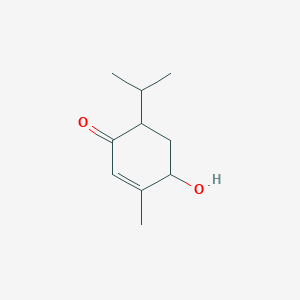
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)

![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene](/img/structure/B12548394.png)
![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)
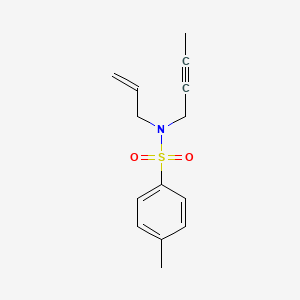
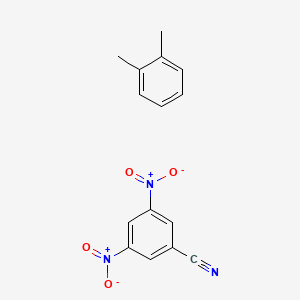

![4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B12548416.png)
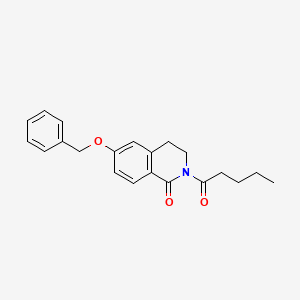

![1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline](/img/structure/B12548446.png)
